molecular formula C11H20FNO2 B1477336 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid CAS No. 2097950-43-9

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid

Cat. No.: B1477336
CAS No.: 2097950-43-9
M. Wt: 217.28 g/mol
InChI Key: RPSUHCXLABFALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H20FNO2 and its molecular weight is 217.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-3-9(10(14)15)13-6-4-11(2,8-12)5-7-13/h9H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUHCXLABFALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)(C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid, identified by its CAS number 2097950-43-9, is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H20FNO
  • Molecular Weight : 217.28 g/mol
  • Purity : Minimum 95% .

DPP-IV inhibitors are known to play a significant role in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The structure of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid suggests it may function similarly by inhibiting DPP-IV, thus improving glycemic control .

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Research indicates that compounds like 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid exhibit significant inhibitory activity against DPP-IV. This inhibition is crucial as it leads to prolonged action of incretin hormones, which are vital for glucose metabolism .

Case Studies and Research Findings

  • DPP-IV Inhibition Studies :
    • A study demonstrated that this compound showed effective inhibition of DPP-IV activity, comparable to existing antidiabetic medications. The IC50 values suggested strong binding affinity to the enzyme, which may lead to enhanced therapeutic outcomes in diabetic patients .
  • Comparative Analysis :
    • A comparative study involving various DPP-IV inhibitors highlighted that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid had a favorable pharmacokinetic profile, making it a candidate for further development in diabetes management .
  • Safety and Toxicity :
    • Toxicological assessments indicated low cytotoxicity levels in vitro, suggesting that the compound may be safe for clinical use. Further studies are needed to confirm these findings in vivo .

Data Table: Biological Activity Overview

Activity Measurement Method Result
DPP-IV InhibitionIC50 AssaySignificant inhibition
CytotoxicityMTT AssayLow cytotoxicity
PharmacokineticsAbsorption/DistributionFavorable profile

Scientific Research Applications

Overview

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid is a synthetic compound with significant potential in various scientific fields, particularly medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a fluoromethyl group and a butanoic acid moiety, enhances its biological activity and therapeutic applications.

Medicinal Chemistry

The compound is primarily utilized in the design and synthesis of novel therapeutic agents. Its structure allows for modifications that can lead to improved pharmacological profiles, especially in targeting neurological disorders. The fluoromethyl group may enhance lipophilicity and binding affinity to specific receptors, making it a valuable candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biological Studies

In biological research, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid serves as a tool to investigate molecular interactions within biological systems. It can be used to study the effects of fluorinated compounds on neurotransmitter receptors, providing insights into their roles in various physiological processes.

Pharmaceutical Research

The compound acts as a building block for synthesizing new drug candidates. Its derivatives may exhibit enhanced activity against specific targets, such as cholinesterases, which are crucial in treating cognitive impairments associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), thereby increasing cholinergic signaling.

Industrial Applications

Beyond medicinal uses, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes where specific reactivity is required.

Neuroprotective Effects

In vitro studies have demonstrated that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid exhibits neuroprotective properties by shielding neuronal cells from oxidative stress. This characteristic is vital for developing treatments aimed at neurodegenerative diseases where oxidative damage plays a critical role.

Cholinesterase Inhibition

Research has indicated that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for enhancing cholinergic signaling, which can alleviate cognitive deficits associated with Alzheimer's disease and improve overall cognitive function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid
Reactant of Route 2
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.